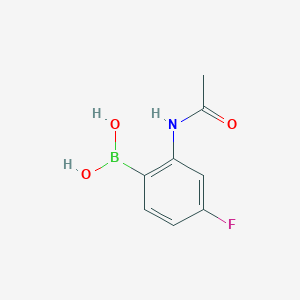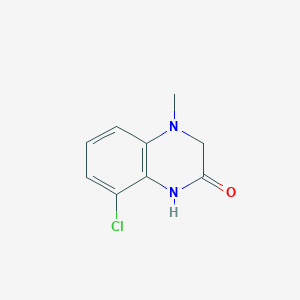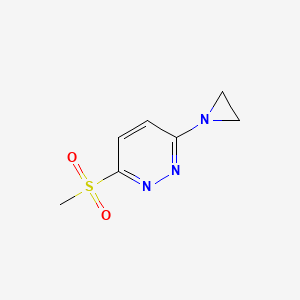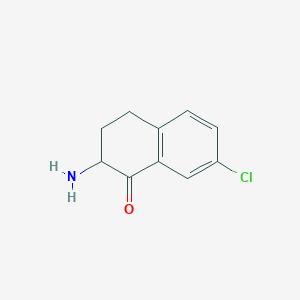
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione typically involves the hydroxylation of 5,8-dimethylnaphthalene-1,4-dione. One common method is the use of L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for cost-effectiveness and efficiency. The use of nano copper(II) oxide as a catalyst under mild, ambient, and solvent-free conditions has also been reported .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have significant biological and industrial applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.
Wirkmechanismus
The biological activity of 2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. The compound interacts with molecular targets such as topoisomerase II, leading to the inhibition of DNA replication and cell proliferation . Additionally, its quinone structure allows it to participate in redox cycling, further contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Noted for its anticancer and anti-inflammatory properties.
Uniqueness
2-Hydroxy-5,8-dimethylnaphthalene-1,4-dione stands out due to the presence of two methyl groups, which enhance its lipophilicity and potentially its biological activity. This structural modification can lead to differences in its interaction with biological targets and its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C12H10O3 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-hydroxy-5,8-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-6-3-4-7(2)11-10(6)8(13)5-9(14)12(11)15/h3-5,13H,1-2H3 |
InChI-Schlüssel |
IIUNVJKEBJHHBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=O)C(=O)C2=C(C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11900397.png)







![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)



